
N-(Methylsulfanyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methylsulfanyl)methanimine: is a reactive molecular substance containing a methyl group attached to an imine. It is a compound of interest due to its unique chemical properties and potential applications in various fields. The molecular formula for this compound is CH₃N=CH₂. This compound is known for its reactivity and ability to form trimers, such as trimethyl 1,3,5-triazinane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(Methylsulfanyl)methanimine can be synthesized through several methods:
From Dimethylamine: This method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.
Thermal Decomposition: It can also be prepared by heating the trimer 1,3,5-trimethyl-1,3,5-triazinane to 450°C (842°F).
Direct Formation: At 515°C (959°F), trimethylamine decomposes into methane and this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Methylsulfanyl)methanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various amine derivatives, imine-substituted compounds, and other nitrogen-containing organic molecules .
Wissenschaftliche Forschungsanwendungen
N-(Methylsulfanyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Its reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N-(Methylsulfanyl)methanimine exerts its effects involves its high reactivity and ability to form stable intermediates. It can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic and electrophilic interactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Methanimine (CH₂=NH): A simpler imine with similar reactivity but lacks the methylsulfanyl group.
Dimethylamine (CH₃)₂NH: A related amine that can be used as a precursor in the synthesis of N-(Methylsulfanyl)methanimine.
Trimethylamine (CH₃)₃N: Another related compound that decomposes to form this compound at high temperatures.
Uniqueness: this compound is unique due to its methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
76665-04-8 |
|---|---|
Molekularformel |
C2H5NS |
Molekulargewicht |
75.14 g/mol |
IUPAC-Name |
N-methylsulfanylmethanimine |
InChI |
InChI=1S/C2H5NS/c1-3-4-2/h1H2,2H3 |
InChI-Schlüssel |
BLWLKJUUKQOZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSN=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)

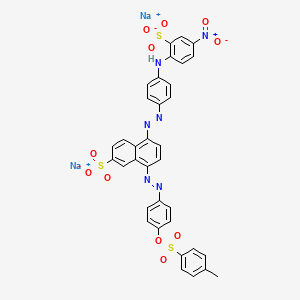
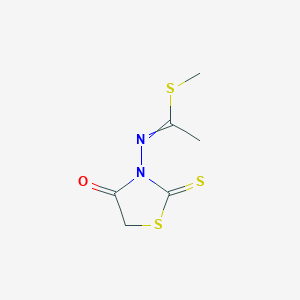
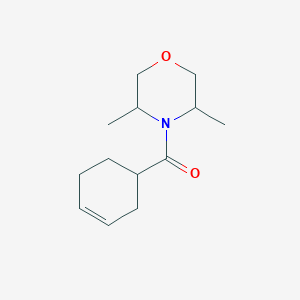
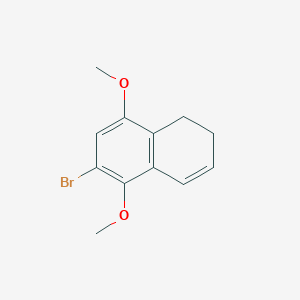

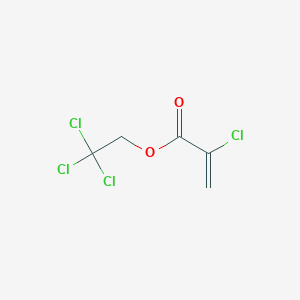
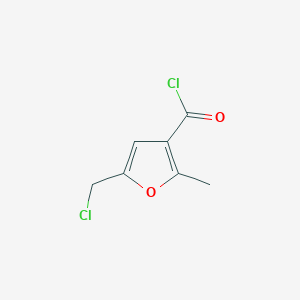
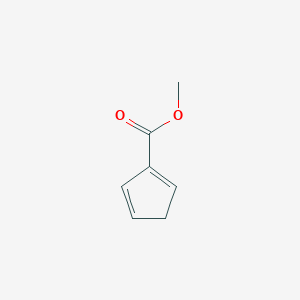

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
